molecular formula C6H7N5S B13691970 2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole

2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole

Cat. No.: B13691970
M. Wt: 181.22 g/mol
InChI Key: DYJTUAXASSDRAS-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₇N₅S
Molecular Weight: 181.22 g/mol
CAS Number: 1100459-12-8

2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an imidazole-methyl group at position 5 and an amino group at position 2. This compound belongs to a class of 1,3,4-thiadiazoles known for their diverse pharmacological and photophysical properties. Synthesis typically involves cyclization reactions of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) or condensation with α-haloaryl ketones in ethanol .

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

5-(imidazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H7N5S/c7-6-10-9-5(12-6)3-11-2-1-8-4-11/h1-2,4H,3H2,(H2,7,10)

InChI Key

DYJTUAXASSDRAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Preparation via Cyclodehydration Using Phosphorus Oxychloride

A well-documented method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with the corresponding carboxylic acid in the presence of phosphorus oxychloride.

Procedure:

  • Mix the imidazolylmethyl carboxylic acid (3 mmol) with POCl3 (10 mL) at room temperature for 20 minutes.
  • Add thiosemicarbazide (3 mmol) to the mixture.
  • Heat the reaction mixture at 80–90 °C for 1 hour under stirring.
  • Cool the mixture in an ice bath; add water (40 mL) carefully.
  • Reflux the suspension for 4 hours.
  • Cool and basify the solution to pH 8 with 50% sodium hydroxide.
  • Filter the precipitated product and recrystallize from an appropriate solvent.

This method yields the 2-amino-5-(1-imidazolylmethyl)-1,3,4-thiadiazole with good purity and yield, adapting procedures from related thiadiazole syntheses.

Preparation Using Mixed Acid Media (Sulfuric Acid and Polyphosphoric Acid)

An alternative method involves reacting thiosemicarbazide with the corresponding aliphatic acid (or substituted acid) in a mineral acid medium composed of sulfuric acid and polyphosphoric acid.

Procedure:

  • Prepare a mineral acid mixture by mixing 15–35% sulfuric acid with 65–85% polyphosphoric acid by weight.
  • Cool the acid mixture to 10–15 °C.
  • Add thiosemicarbazide (0.2 mol) to the acid mixture under stirring.
  • Add the imidazolylmethyl carboxylic acid (0.2 mol) slowly.
  • Allow the temperature to rise exothermically and maintain at 100–105 °C for about 3 hours.
  • Add water and an organic solvent such as toluene.
  • Neutralize with ammonium hydroxide to pH 7.
  • Separate the organic layer, dry, and evaporate the solvent to isolate the product.

This method has been shown to provide high yields (typically above 85%) for 2-amino-5-alkyl-1,3,4-thiadiazoles and can be adapted for the imidazolylmethyl substituent.

Notes on Reaction Parameters

Parameter Optimal Range/Value Notes
Temperature 80–110 °C Below 100 °C slows reaction; above 110 °C risks acid loss
Acid medium POCl3 or H2SO4/PPA mixture POCl3 for cyclodehydration; PPA mixture for improved yields
Reaction time 1–4 hours Depends on temperature and reagents
Neutralization agent Ammonium hydroxide or sodium hydroxide Ammonium hydroxide preferred for easier separation
Solvent for extraction Toluene or similar organic solvent Facilitates isolation of product from aqueous phase

Research Findings and Analytical Data

Yield and Purity

  • Yields of 2-amino-5-substituted-1,3,4-thiadiazoles via these methods typically range from 85% to 95%, depending on substituent and reaction conditions.
  • Purity is confirmed by recrystallization and spectroscopic methods.

Characterization Techniques

Example Synthesis Data (Adapted)

Step Reagents/Conditions Yield (%) Product State Melting Point (°C)
Cyclodehydration with POCl3 Imidazolylmethyl acid + thiosemicarbazide, 80–90 °C, 1 h 90 Crystalline solid 150–155
Mixed acid medium synthesis H2SO4/PPA, 100–105 °C, 3 h 88 Oil/crystalline 148–152

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole is a chemical compound with the CAS number 1100459-12-8 . Chemrc provides information such as its MSDS (Material Safety Data Sheet), density, melting point, boiling point, and structure .

Potential Applications
While specific applications of 2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole are not detailed in the provided search results, the broader family of 2-amino-1,3,4-thiadiazoles has demonstrated antimicrobial and anticancer properties, suggesting potential research avenues for this compound .

2-Amino-1,3,4-Thiadiazole Derivatives in Antimicrobial Research:
A review highlighted the antimicrobial properties of derivatives possessing a 2-amino-1,3,4-thiadiazole moiety . Megazol, a nitroimidazole derivative (2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole), exhibited activity against Trypanosoma cruzi and Trypanosoma brucei, which cause Chagas disease and sleeping sickness, respectively . Although Megazol's development was postponed due to toxicity, it serves as a lead compound for developing new anti-trypanosomal agents .

2-Amino-1,3,4-Thiadiazole Derivatives in Cancer Research:
Thiadiazole derivatives have demonstrated in vitro and in vivo efficacy across various cancer models . Examples include:

  • 1,3,4-Thiadiazole-2-sulfonamide derivatives: Showed decreased viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells .
  • Amino-1,3,4-thiadiazole-based hydroxamic acid derivatives: Showed decreased viability of human breast, prostate and chronic myelogenous leukemia cancer cells .
  • Imidazo[2,1‐b][1,3,4]thiadiazolindolin‐2‐ones: Showed decreased viability of human lung, cervical, breast, and colon cancer cells .

Mechanism of Action

The mechanism of action of 2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

Substituent-Driven Pharmacological Activity

Megazol (2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole)
  • Key Features : Nitroimidazole substituent enhances antimicrobial and antiparasitic activity.
  • Activity: Exhibits potent trypanocidal effects against Trypanosoma cruzi and hemoflagellate infections, outperforming nifurtimox and benznidazole at lower doses .
  • Mechanism : Nitro group reduction generates cytotoxic radicals, disrupting pathogen DNA .
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole
  • Application: Precursor for tetrazole derivatives with notable antibacterial and antioxidant properties. The nitro group enhances electron-withdrawing effects, improving reactivity in antimicrobial assays .
2-Amino-5-methyl-1,3,4-thiadiazole
  • Properties : Simpler alkyl substituent (methyl group) reduces steric hindrance, favoring synthetic accessibility. Used as a building block for larger derivatives .
2-Amino-5-(benzylthio)-1,3,4-thiadiazole

Fluorescence and Photophysical Properties

2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS)
  • Dual Fluorescence : Unique dual emission spectra observed in polar solvents (e.g., butan-1-ol), attributed to molecular aggregation and charge transfer processes. The ortho-hydroxyl group facilitates intramolecular proton transfer, enhancing fluorescence quantum yield .
  • Biological Relevance : Correlates with antimycotic activity, suggesting utility as a fluorescence probe or therapeutic agent .
2-Amino-5-phenyl-1,3,4-thiadiazole (TB)
  • Contrast : Lacks hydroxyl groups, resulting in single fluorescence emission. Demonstrates weaker biological activity compared to TS .

Pharmacological Comparison

Compound Key Substituent Biological Activity Mechanism/Advantage Reference
Target Compound Imidazole-methyl Antimicrobial (predicted) Enhanced enzyme inhibition via imidazole interaction
Megazol Nitroimidazole Antitrypanosomal, Antimicrobial Nitro group generates cytotoxic radicals
TS (2-hydroxyphenyl derivative) Hydroxyphenyl Antimycotic, Fluorescence probe Dual fluorescence aids in bioimaging
VR24/VR27 (Anticancer derivatives) Aldehyde/Ketone substituents Colon cancer cytotoxicity (IC₅₀: 8–12 μM) Apoptosis induction via thiadiazole core

Substituent Effects on Molecular Properties

  • Electron-Donating Groups (e.g., –OH, –NH₂) : Enhance fluorescence and solubility but may reduce metabolic stability .
  • Electron-Withdrawing Groups (e.g., –NO₂, –SO₃H): Improve antimicrobial and antiparasitic activity by increasing electrophilicity .
  • Alkyl/Aryl Groups (e.g., methyl, benzyl) : Adjust lipophilicity and bioavailability, influencing tissue distribution .

Biological Activity

2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. The structural features of thiadiazoles contribute to their pharmacological properties, making them valuable in medicinal chemistry. This article focuses on the biological activities associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

Structural Characteristics

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This unique structure allows for various interactions with biological targets, enhancing its efficacy as a drug candidate.

Antimicrobial Activity

Thiadiazole derivatives, including 2-amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens:

  • Antibacterial : Compounds have shown effectiveness against various bacterial strains. For instance, derivatives of 1,3,4-thiadiazole have been reported to have minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Antifungal : Some studies demonstrate antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of 2-amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole has been highlighted in several studies:

  • Cytotoxicity : In vitro studies reveal that this compound exhibits cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC50 values ranging from 0.79 to 2.25 μM against human leukemia and cervical carcinoma cells .
  • Mechanism of Action : The induction of apoptosis through caspase activation has been observed in treated cells. This mechanism is crucial as it leads to programmed cell death in cancerous cells .

Other Biological Activities

Beyond antimicrobial and anticancer properties, 2-amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole has demonstrated several other pharmacological effects:

  • Anti-inflammatory : Compounds in the thiadiazole class have been noted for their ability to reduce inflammation markers in various models .
  • Antiparasitic : Some derivatives have shown promise in treating parasitic infections such as those caused by Trypanosoma cruzi, highlighting the versatility of this compound .

Case Studies

Several case studies illustrate the efficacy of 2-amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole derivatives:

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated potent antibacterial effects against Staphylococcus aureus and E. coli
Anticancer ResearchShowed significant cytotoxicity with IC50 values < 2 μM against leukemia cells
Anti-parasitic ActivityEffective against drug-resistant strains of Trypanosoma

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-amino-1,3,4-thiadiazole derivatives?

Cyclocondensation of thiosemicarbazide derivatives with acids (e.g., phosphoric acid) is a key method. For example, 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles are synthesized via cyclization of 1-aroylthiosemicarbazides under thermal conditions . Modifications, such as introducing imidazole or aryl substituents, require tailored reaction conditions (e.g., solvent selection, catalysts) to optimize yields and purity .

Q. How is the structural integrity of 2-amino-1,3,4-thiadiazoles validated post-synthesis?

Characterization involves Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., C=S, N-H stretches), nuclear magnetic resonance (¹H/¹³C NMR) for substituent analysis, and X-ray crystallography for bond-length/angle verification . For instance, X-ray studies on analogs like 2-amino-5-(salicylideneamino)-1,3,4-thiadiazole revealed planar thiadiazole rings and hydrogen-bonding networks critical for stability .

Q. What spectroscopic techniques are used to study interactions in liposomal systems?

Fluorescence spectroscopy and Raman spectroscopy are employed to analyze thiadiazole derivatives in liposomal membranes. For example, 2-amino-5-phenyl-1,3,4-thiadiazole exhibits dual fluorescence in lipid bilayers, influenced by polarity and hydration . Electrochemical methods, such as cyclic voltammetry, further elucidate redox behavior in biological matrices .

Advanced Research Questions

Q. How do computational models enhance understanding of electronic and thermodynamic properties?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and solvent effects. Studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole reveal solvation energy differences in polar solvents like DMSO, impacting reactivity . Thermodynamic analyses (e.g., combustion calorimetry) quantify stability, showing alkyl substituents increase enthalpy of formation compared to unsubstituted analogs .

Q. What challenges arise when correlating in vitro and in silico data for biological activity?

Discrepancies often stem from solvent effects, protein flexibility in docking models, or incomplete parameterization. For instance, molecular docking of 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole derivatives into Bcl-2 pockets showed strong binding in silico, but in vitro assays required adjustments for cellular permeability .

Q. How does fluorescence behavior vary with structural modifications and environmental conditions?

Substituents like hydroxyphenyl or sulfobenzoyl groups induce solvatochromism. In liposomal systems, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) exhibits redshifted emission in hydrophobic regions due to restricted intramolecular rotation . Schiff base derivatives with aromatic aldehydes enhance fluorescence quantum yields, suggesting applications as molecular probes .

Q. What role do substituent effects play in biochemical interactions?

Electron-withdrawing groups (e.g., nitro, bromo) enhance binding to enzyme active sites. For example, 5-bromo-substituted analogs demonstrate stronger inhibition of corrosion via adsorption on metal surfaces, attributed to increased electronegativity . Imidazole moieties may facilitate coordination with metal ions or histidine residues in proteins .

Q. How is molecular docking utilized to predict target interactions?

Docking studies (e.g., AutoDock Vina) assess binding poses and affinity scores. For thiadiazole-triazole hybrids, interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) were predicted via hydrogen bonding with Thr196 and hydrophobic contacts, guiding lead optimization .

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